![molecular formula C30H39NO4 B1238824 (E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid](/img/structure/B1238824.png)
(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid
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Overview
Description
7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-(1-piperidinyl)cyclopentyl]-4-heptenoic acid is a member of biphenyls.
Scientific Research Applications
Insecticidal Properties
Research conducted on compounds related to (E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid indicates potential insecticidal properties. A study found that synthesized amides of 3,5-dimethoxy-4-oxo-5-phenylpent-2-enoic acid demonstrated insecticidal activity against specific insects like the tick Boophilus microplus and the flour beetle Tribolium confusum (Nair, Mansingh & Burke, 1986).
Antimicrobial and Cytotoxic Properties
Certain benzoic acid derivatives, which bear structural resemblance to (E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid, have been investigated for their antimicrobial and cytotoxic properties. For instance, studies on prenylated benzoic acid derivatives isolated from Piper hispidum revealed moderate cytotoxic activity against certain cell lines, indicating a potential for development in antimicrobial and anticancer treatments (Friedrich et al., 2005).
Antioxidant Activity
Related compounds, specifically diarylheptanoids, isolated from various plants, have demonstrated significant antioxidant properties. These compounds, due to their structural similarities, may provide insights into the antioxidant potential of (E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid. These antioxidant properties are crucial in the exploration of therapeutic applications, particularly in the context of oxidative stress-related diseases (Li et al., 2012).
QSAR Studies
Quantitative structure-activity relationship (QSAR) studies have been conducted on similar compounds to understand how their chemical structure influences their biological activity. Such studies provide valuable insights for the potential applications of (E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid in medicinal chemistry and drug design (Prabhakar, 1992).
properties
Molecular Formula |
C30H39NO4 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid |
InChI |
InChI=1S/C30H39NO4/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34)/b2-1+/t26-,27-,28-,30+/m0/s1 |
InChI Key |
GQGRDYWMOPRROR-ZIFKCHSBSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C/CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O |
SMILES |
C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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